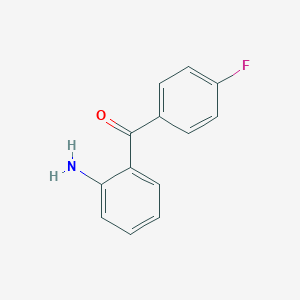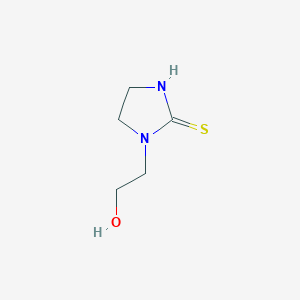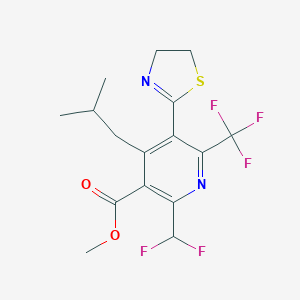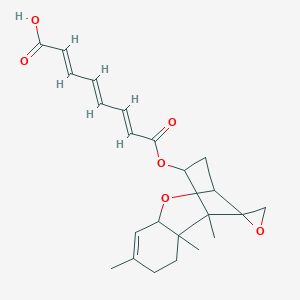
Harzianum A
Vue d'ensemble
Description
Harzianum A is a trichothecene.
Applications De Recherche Scientifique
Promoteur de croissance des plantes
En colonisant les plantes, sur les racines ou en tant qu'endophyte, Trichoderma a développé la capacité de communiquer avec la plante et de produire de nombreux avantages multiformes pour son hôte . Cela comprend la promotion de la croissance des plantes .
Défense contre les stress biotiques et abiotiques
Trichoderma a la capacité d'amorcer des réponses de défense locales et systémiques contre les stress biotiques et abiotiques et d'activer la mémoire transcriptionnelle affectant les réponses des plantes aux futurs stress .
Biofertilisant
Trichoderma, le producteur de Harzianum A, est également mis en évidence pour son potentiel de biofertilisant . Il contribue à une agriculture éco-durable .
Gestion de la flétrissure bactérienne de la tomate
Une souche de Trichoderma this compound été utilisée pour la gestion de la flétrissure bactérienne de la tomate en conditions de serre . L'application de cette souche a entraîné une diminution de la gravité de la maladie et une augmentation de la biomasse des cultures .
Production d'enzymes à valeur commerciale
Trichoderma est connu pour biosynthétiser un large éventail de métabolites secondaires, y compris plusieurs enzymes à valeur commerciale .
Contrôle de Sclerotium rolfsii
En conditions de serre, T. This compound efficacement contrôlé S. rolfsii sur la lupine bleue, la tomate et l'arachide .
Produits pharmaceutiques et biopesticides
L'analyse génomique de Trichoderma harzianum suggère qu'il pourrait être une ressource modèle de produits pharmaceutiques et de biopesticides structurellement divers
Mécanisme D'action
Target of Action
Harzianum A, a compound produced by the fungus Trichoderma harzianum, primarily targets phytopathogenic fungi . The fungus Trichoderma harzianum is known for its biocontrol properties, and it exerts these effects through mechanisms such as hyperparasitism, antibiosis, and competition .
Mode of Action
The mode of action of this compound involves the permeation of cell membranes of the target organisms. This permeation forms channels that lead to cell death by altering osmotic pressure . This action is part of the broader biological control mechanisms of Trichoderma harzianum, which also include beneficial aspects conferred to crops through symbiotic interaction with plants .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the production of secondary metabolites like volatile organic compounds (VOCs) with antifungal, antibacterial, and growth promoter properties . These VOCs can induce resistance to plant pathogens, leading to improved plant growth and health . The production of these secondary metabolites is part of the wide ecological versatility of Trichoderma harzianum, which strengthens its antimycotic potential .
Pharmacokinetics
The compound is known to be produced byTrichoderma harzianum and exert its effects in the environment where this fungus is present .
Result of Action
The result of this compound’s action is the inhibition of growth of phytopathogenic fungi, leading to enhanced crop production and efficiency . It also induces defensive reactions in plants, which include induced systemic resistance . This leads to improved plant growth and health .
Action Environment
The action of this compound is influenced by environmental factorsTrichoderma harzianum is a free-living, filamentous fungus that is cosmopolitan in its distribution, found in soils of natural and cultivated plant habitats . The production of this compound and its biocontrol effects can therefore be influenced by factors such as soil conditions, climate fluctuations, and the presence of other microorganisms .
Analyse Biochimique
Biochemical Properties
Harzianum A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the production of extracellular proteins and compounds with antimicrobial or plant immunity-eliciting activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the arthropod community and reduce the abundance of specific pests under field conditions .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to modulate a variety of biological processes related to biocontrol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have shown that it can have threshold effects, and there may be toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Propriétés
IUPAC Name |
(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDNLIUSWSBCT-WUJFNTSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156250-74-7 | |
| Record name | Harzianum A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



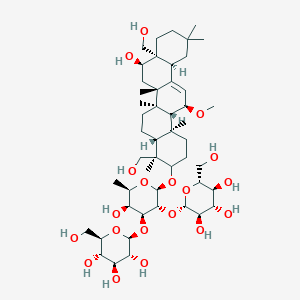
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)
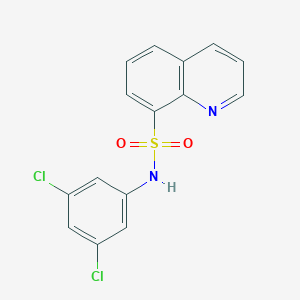
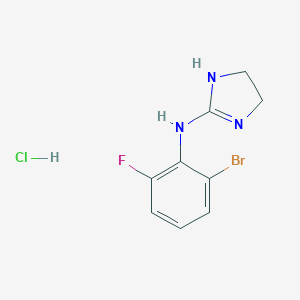
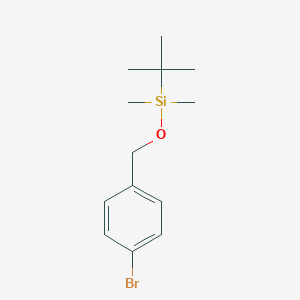
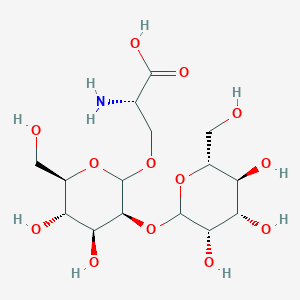
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone](/img/structure/B132668.png)
